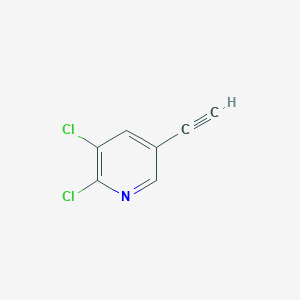

2,3-Dichloro-5-ethynylpyridine

Description

Significance of Polyfunctionalized Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Pyridine scaffolds are a cornerstone of modern chemical and pharmaceutical research. As a structural isostere of benzene (B151609), the pyridine motif is a privileged structure found in thousands of medicinally important compounds, including numerous drugs approved by the U.S. Food and Drug Administration (FDA). Current time information in Bangalore, IN.mdpi.com The nitrogen atom within the aromatic ring is not merely a structural replacement for a carbon atom; it imparts unique properties, including the ability to act as a hydrogen bond acceptor and to modulate the electronic character of the entire molecule, which is crucial for biological target recognition. mdpi.comresearchgate.net

The value of the pyridine core is magnified when it is "polyfunctionalized"—substituted with multiple, distinct reactive groups. consensus.app This allows for:

Vectorial Elaboration: Different functional groups can be addressed with specific chemical reactions, allowing a chemist to build out molecular complexity in a controlled, step-by-step manner.

SAR Exploration: In medicinal chemistry, polyfunctionalized scaffolds are invaluable for developing structure-activity relationships (SAR). By systematically and independently modifying each substituent, researchers can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties. consensus.app

Access to Diverse Architectures: The functional groups serve as handles for a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions. Halogens, for instance, are precursors for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

These attributes have cemented polyfunctionalized pyridines as indispensable building blocks in the synthesis of novel anticancer agents, antimicrobials, and functional materials. researchgate.netconsensus.appnih.gov

Strategic Position of 2,3-Dichloro-5-ethynylpyridine as a Versatile Heterocyclic Building Block

This compound occupies a special strategic position due to its trifunctional nature, which permits a high degree of synthetic orthogonality. The combination of two chemically distinct chlorine atoms and a reactive alkyne group on a single pyridine ring makes it a powerful and versatile intermediate.

The synthetic utility of this building block can be understood by examining its constituent reactive sites.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1119454-05-5 |

| Molecular Formula | C₇H₃Cl₂N |

| Molecular Weight | 172.01 g/mol |

| Structure | A pyridine ring substituted with chlorine at positions 2 and 3, and an ethynyl (B1212043) group (-C≡CH) at position 5. |

Differential Reactivity of Chloro-Substituents: The chlorine atoms at the C-2 and C-3 positions exhibit different reactivity profiles, a key feature for selective functionalization. In di- and poly-chlorinated pyridines, the chlorine atom at the C-2 (or C-6) position is generally more reactive towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This is due to the electronic influence of the ring nitrogen atom, which makes the adjacent positions more electron-deficient.

Research on the closely related compound, 2,3,5-trichloropyridine, demonstrates this principle effectively. In Suzuki coupling reactions with various arylboronic acids, substitution occurs regioselectively at the C-2 position, leaving the chlorines at C-3 and C-5 untouched. mdpi.comresearchgate.net This provides strong evidence that this compound can undergo selective C-2 arylation, leaving the C-3 chlorine available for a subsequent, different transformation.

Versatility of the Ethynyl Group: The terminal alkyne at the C-5 position is one of the most versatile functional groups in organic synthesis. It readily participates in a variety of high-yield and selective reactions:

Sonogashira Coupling: The ethynyl group can be coupled with aryl or vinyl halides to extend π-conjugated systems, a foundational reaction in materials science and medicinal chemistry. google.comjustia.com The successful synthesis of 3,5-dichloro-2,6-bis(phenylethynyl)pyridine from a dichloropyridine precursor highlights the feasibility of this reaction on such scaffolds. arabjchem.org

Click Chemistry: The alkyne is a perfect partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction, to form highly stable 1,2,3-triazole rings. nih.gov This is a widely used method for linking molecular fragments.

Other Alkyne Reactions: It can also undergo hydration to form a ketone (acetyl group), hydrohalogenation to form vinyl halides, or participate in various cycloaddition reactions, such as the [2+2+2] cycloaddition, to construct new carbocyclic and heterocyclic rings. Current time information in Bangalore, IN.acs.orgprepchem.com

This combination of three distinct reactive handles allows for a synthetic strategy where one might first elaborate the ethynyl group, then perform a selective cross-coupling at the C-2 position, followed by a final coupling at the C-3 position, all using different reaction conditions. This strategic potential makes this compound a highly valuable building block for generating complex, functionalized pyridine derivatives for a wide range of applications.

Reactivity Profile of this compound

| Position | Functional Group | Expected Reactivity / Potential Reactions |

|---|---|---|

| C-2 | Chlorine | Most reactive halogen site. Ideal for initial, selective Pd-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig). mdpi.comresearchgate.net |

| C-3 | Chlorine | Less reactive than C-2 chlorine. Can be functionalized after C-2, allowing for sequential cross-coupling. |

| C-5 | Ethynyl | Highly versatile. Can undergo Sonogashira coupling, Azide-Alkyne Cycloaddition (Click Chemistry), hydration, or other cycloadditions. justia.comarabjchem.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2N |

|---|---|

Molecular Weight |

172.01 g/mol |

IUPAC Name |

2,3-dichloro-5-ethynylpyridine |

InChI |

InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H |

InChI Key |

JHNOTVQUBHMBCN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(N=C1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dichloro 5 Ethynylpyridine

Regioselective Halogenation Approaches in Pyridine (B92270) Synthesis

Achieving the 2,3-dichloro substitution pattern on a pyridine ring is a synthetic challenge due to the electronic nature of the heterocycle, which typically directs electrophilic substitution to the 3- and 5-positions, and nucleophilic substitution to the 2-, 4-, and 6-positions. researchgate.net Direct chlorination of pyridine often leads to a mixture of products and lacks the required regioselectivity. Therefore, more sophisticated strategies are employed to synthesize the 2,3-dichloropyridine (B146566) core.

One effective method involves the diazotization of an appropriately substituted aminopyridine, followed by a Sandmeyer-type reaction. For instance, the synthesis can commence from 2-chloronicotinic acid, which is converted to 2-chloro-3-aminopyridine through amidation and a Hofmann degradation. doaj.org The resulting aminopyridine can then undergo a diazotization reaction in the presence of a chloride source and a copper catalyst to introduce the second chlorine atom at the 3-position, yielding 2,3-dichloropyridine. doaj.orggoogle.com The yield for this final step can be significantly influenced by the choice of catalyst and reaction conditions. doaj.org

Another powerful approach is the halogenation of pyridine N-oxides. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 2- and 4-positions, and can also facilitate subsequent functionalization. While this method is highly effective for producing 2-halopyridines, achieving the 2,3-dichloro pattern often requires a multi-step sequence involving initial halogenation followed by further manipulation of the ring's electronic properties to direct the second halogenation.

A summary of common regioselective halogenation approaches is presented in the table below.

| Method | Precursor | Reagents | Typical Position of Halogenation | Ref. |

| Sandmeyer Reaction | 3-Amino-2-chloropyridine | NaNO₂, HCl, CuCl₂ | 3-position | google.com |

| Halogenation of N-Oxide | Pyridine N-oxide | POCl₃ / PCl₅ | 2- and 4-positions | |

| Direct Chlorination | Pyridine | Cl₂, high temp. | Mixture of isomers | |

| From Polychlorinated Pyridines | 2,3,6-trichloropyridine | Hydrogenation (dechlorination) | Selective removal of Cl at 6-position | google.compatsnap.com |

Ethynylation Strategies: Catalytic Cross-Coupling Techniques

Once the 2,3-dichloropyridine scaffold is obtained, the next critical step is the introduction of the ethynyl (B1212043) group at the C-5 position. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions. A precursor, typically 2,3-dichloro-5-bromopyridine or 2,3-dichloro-5-iodopyridine (B1321507), is required for these transformations. The synthesis of 2,3-dichloro-5-iodopyridine can be accomplished by lithiating 5-bromo-2,3-dichloropyridine (B1281206) followed by quenching with iodine. google.com

The Sonogashira coupling is a highly versatile and widely used reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). wikipedia.orgorganic-chemistry.org In the context of synthesizing 2,3-dichloro-5-ethynylpyridine, this reaction would involve coupling a 2,3-dichloro-5-halopyridine (where the halogen is typically iodine or bromine for higher reactivity) with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection. wikipedia.org

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine (B44863). vedantu.com The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. The reactivity order for the halide is I > Br > Cl, making 2,3-dichloro-5-iodopyridine the preferred substrate for milder reaction conditions. wikipedia.org

Table of Plausible Sonogashira Coupling Conditions:

| Pyridine Substrate | Alkyne | Catalyst System | Base/Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 2,3-dichloro-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | High | google.com |

| 2,3-dichloro-5-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Piperidine (B6355638)/DMF | Moderate to High |

Other alternative alkynylation methods include the use of organometallic reagents such as alkynylzinc or alkynylstannane reagents in Stille or Negishi-type couplings, although these are less common for direct ethynylation compared to the Sonogashira reaction.

Convergent and Divergent Multi-Step Synthesis from Precursors

Instead of functionalizing a pre-existing pyridine ring, it is also possible to construct the pyridine ring with the desired substituents already in place or in a form that is easily converted. Such de novo syntheses can offer better control over the substitution pattern.

The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. wikipedia.orgorganic-chemistry.orgchemtube3d.com By choosing appropriately substituted starting materials, a highly functionalized pyridine can be assembled in a single pot.

Another powerful method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate that subsequently cyclizes to a substituted pyridine. wikipedia.orgnih.govjk-sci.com This method provides a regiocontrolled route to polysubstituted pyridines. nih.gov Modifications and acid catalysis can lower the high temperatures often required for the final cyclodehydration step. thieme-connect.com

Comparison of Pyridine Ring Construction Methods:

| Synthesis Method | Components | Key Features | Ref. |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia | Forms dihydropyridine intermediate; requires subsequent oxidation. | wikipedia.orgyoutube.com |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Two-step process; provides high regiocontrol for trisubstituted pyridines. | wikipedia.orgresearchgate.net |

A common route to complex pyridines involves a series of reactions to modify functional groups on a simpler, commercially available pyridine precursor. This process is known as functional group interconversion (FGI). For example, a synthetic route could start with 3-methylpyridine. The methyl group can be a synthetic handle for future transformations, while the ring undergoes sequential halogenation reactions to install the 2- and 3-chloro substituents. The methyl group could then be halogenated and subsequently transformed into the ethynyl group.

In such multi-step syntheses, orthogonal protection strategies are crucial. fiveable.me This involves using protecting groups for different functional groups that can be removed under distinct conditions without affecting the others. nih.govacs.org For instance, if a terminal alkyne is introduced early in the synthesis, its acidic proton might be protected with a silyl (B83357) group (like trimethylsilyl, TMS) to prevent it from interfering with subsequent reactions, such as lithiation or other base-mediated steps. The TMS group can then be selectively removed at a later stage using fluoride (B91410) ions or mild basic conditions. This level of control is essential for the successful execution of complex synthetic sequences. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The synthesis of this compound, a key intermediate in the preparation of various agrochemicals and pharmaceuticals, is predominantly achieved through Sonogashira cross-coupling reactions. The efficiency of this transformation is highly dependent on the careful optimization of reaction conditions and the selection of an appropriate catalyst system. This section delves into the critical parameters that are manipulated to enhance the yield and selectivity of this important synthetic step.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. chemicalforums.com The general reactivity trend for the halide in Sonogashira couplings is I > Br > Cl. wikipedia.orgnrochemistry.com This differential reactivity is pivotal when the starting material is a polyhalogenated pyridine containing different halogens, such as 2,3-dichloro-5-bromopyridine. In such cases, the reaction can be directed to occur selectively at the more reactive carbon-bromine bond, leaving the chloro substituents intact.

Key parameters that are systematically varied to optimize the Sonogashira coupling for the synthesis of compounds analogous to this compound include the choice of palladium catalyst and ligand, the copper co-catalyst, the base, the solvent, and the reaction temperature.

Catalyst and Ligand Selection: The nature of the palladium catalyst and its associated ligands significantly influences the reaction's efficiency. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed, modern catalyst systems often utilize bulky and electron-rich phosphine (B1218219) ligands. libretexts.org These ligands can enhance the rate of the oxidative addition step in the catalytic cycle and improve catalyst stability. For challenging substrates, such as those bearing multiple electron-withdrawing groups, the use of more sophisticated ligands may be necessary to achieve high yields.

Copper Co-catalyst: The role of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). In such instances, copper-free Sonogashira protocols have been developed, although they may require higher reaction temperatures or more reactive substrates.

Base and Solvent: An appropriate base is crucial for the deprotonation of the terminal alkyne. Common bases include amines such as triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH). The choice of solvent is also critical and is often dictated by the solubility of the reactants and the reaction temperature. Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene (B28343) are frequently used.

Temperature: The reaction temperature is a key variable that is optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition. The coupling of aryl bromides typically requires heating, whereas the more reactive aryl iodides can sometimes react at room temperature. wikipedia.org

To illustrate the optimization process, the following table presents data from a study on the Sonogashira coupling of a related substrate, 2-amino-3-bromopyridine, with various terminal alkynes. This data exemplifies how systematic variation of reaction components can lead to optimal conditions for the synthesis of substituted ethynylpyridines.

This table is based on data from analogous Sonogashira reactions of substituted bromopyridines and serves to illustrate the general principles of reaction optimization.

The data demonstrates that a combination of PdCl₂(PPh₃)₂ as the catalyst, PPh₃ as the ligand, Et₃N as the base, and DMF as the solvent at 100°C provided the highest yield for the analogous reaction. This systematic approach to optimizing each reaction parameter is essential for developing a robust and efficient synthesis of this compound.

Reactivity and Mechanistic Investigations of 2,3 Dichloro 5 Ethynylpyridine

Chemical Transformations at the Ethynyl (B1212043) Moiety

The ethynyl group, an unsaturated carbon-carbon triple bond, is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. The electron-withdrawing nature of the dichloropyridyl ring further activates this alkyne for certain transformations.

Nucleophilic Additions to the Activated Alkyne (e.g., Hydrohalogenation Mechanisms)

The hydrohalogenation of ethynylpyridines represents a key transformation of the alkyne group. researchgate.netacs.org In the case of 2-ethynylpyridine (B158538), the reaction with hydrochloric acid proceeds readily to form a pyridinium (B92312) salt. researchgate.net This salt formation is a crucial step, as it significantly enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack. researchgate.netacs.org The chloride ion, acting as the counteranion, is held in close spatial proximity, which facilitates its nucleophilic addition to the activated alkyne. researchgate.netacs.org This process typically leads to the formation of 2-(2-chloroethenyl)pyridine in high yields. researchgate.net Similar reactivity is observed with hydrobromic and hydroiodic acids, leading to the corresponding bromo- and iodoalkenes. researchgate.net

The position of the ethynyl group on the pyridine (B92270) ring has a pronounced effect on its reactivity. While 2-ethynylpyridine and 4-ethynylpyridine (B1298661) undergo hydrochlorination, 3-ethynylpyridine (B57287) is found to be inert under similar conditions. acs.org This difference in reactivity highlights the importance of the nitrogen atom's ability to activate the ethynyl group through both resonance and inductive effects, which is most effective from the 2- and 4-positions. acs.org The reaction conditions, such as temperature, can also influence the outcome, with higher temperatures sometimes required to drive the reaction to completion. acs.org

It is noteworthy that the hydrohalogenation of terminal alkynes can lead to the formation of a single stereoisomer, presumably the Z-form, although regioisomers may be obtained in some instances. acs.org The resulting 2-(haloethenyl)pyridines are valuable synthetic intermediates that can be further functionalized through cross-coupling reactions. researchgate.netacs.org

Cycloaddition Reactions, including Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The ethynyl group of 2,3-dichloro-5-ethynylpyridine is a prime candidate for cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds. One of the most prominent examples is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.govnih.gov This reaction involves the [3+2] cycloaddition of an alkyne and an azide (B81097) to form a 1,2,3-triazole. organic-chemistry.orgunits.it

The copper(I)-catalyzed version of this reaction is highly efficient, exhibiting a massive rate acceleration compared to the uncatalyzed thermal reaction. organic-chemistry.orgacs.org It is characterized by its high yield, broad substrate scope, and tolerance of a wide range of functional groups. organic-chemistry.org The reaction proceeds under mild conditions, often in aqueous solutions, and typically yields the 1,4-disubstituted triazole regioisomer exclusively. organic-chemistry.orgnih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, or from Cu(0). organic-chemistry.orgacs.org

The mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate. nih.govacs.org This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to the triazole product. acs.org The choice of ligand can be crucial, especially in biological applications, to stabilize the Cu(I) oxidation state and prevent side reactions. nih.gov

Beyond the CuAAC, other cycloaddition reactions are also possible. For instance, ethynylated compounds can undergo formal [2+2] cycloaddition reactions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.org Additionally, [2+2+2] cycloadditions, often catalyzed by various organometallic complexes, provide an atom-efficient route to constructing carbo- and heterocyclic ring systems. rsc.org

| Reaction Type | Key Features | Catalyst/Reagent | Product |

| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | High yield, high regioselectivity (1,4-isomer), mild conditions, wide functional group tolerance. organic-chemistry.orgnih.gov | Cu(I) salts (e.g., CuSO₄/sodium ascorbate) acs.org | 1,4-Disubstituted 1,2,3-triazole organic-chemistry.orgnih.gov |

| Thermal Huisgen 1,3-Dipolar Cycloaddition | Requires elevated temperatures, often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org | Heat | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles organic-chemistry.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Regioselectively produces 1,5-disubstituted 1,2,3-triazoles, also works with internal alkynes. organic-chemistry.org | Ruthenium complexes (e.g., Cp*RuCl) organic-chemistry.org | 1,5-Disubstituted or fully substituted 1,2,3-triazoles organic-chemistry.org |

| [2+2] Cycloaddition | Formation of four-membered rings, can occur thermally with activated alkynes. clockss.orgethz.ch | e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) clockss.org | Cycloadducts (e.g., DDQ-adducts) clockss.org |

Oxidative Cleavage and Derivatization Reactions

While specific studies on the oxidative cleavage of this compound are not prevalent in the provided search results, the ethynyl moiety is generally susceptible to such transformations. Oxidative cleavage reactions typically involve the use of strong oxidizing agents to break the carbon-carbon triple bond, leading to the formation of carboxylic acids or other oxygenated derivatives. This can be a useful strategy for introducing new functional groups at the site of the original alkyne.

Derivatization of the ethynyl group can also be achieved through various other reactions. For instance, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be used to further functionalize the molecule by attaching different organic fragments to the alkyne. ambeed.com Hydrogenation of the triple bond can yield the corresponding alkene or alkane, depending on the reaction conditions and catalyst used. ambeed.com

Reactivity of the Dichloro-Substituents on the Pyridine Ring

The two chlorine atoms on the pyridine ring of this compound are subject to replacement through various substitution and cross-coupling reactions. The electronic properties of the pyridine ring and the positions of the chlorine atoms influence their reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine core. libretexts.orgjuniperpublishers.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion. libretexts.org The pyridine ring, being electron-deficient, is inherently activated towards SNAr, and this is further enhanced by the presence of the electron-withdrawing chloro and ethynyl substituents.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups at the ortho and para positions relative to the point of attack. libretexts.org In pyridine systems, nucleophilic attack occurs preferentially at the 2- and 4-positions due to the ability of the nitrogen atom to delocalize the negative charge in the intermediate. abertay.ac.uk

A wide range of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates. abertay.ac.ukrsc.org In some cases, the reaction can be directed to a specific position by a directing group on the substrate. rsc.org For dihalogenated pyridines, selective substitution at one position can often be achieved, leaving the other halogen available for further transformations. nih.gov

Palladium-Catalyzed Cross-Coupling Pathways (e.g., Suzuki, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer a versatile and efficient way to modify the this compound core by selectively replacing the chlorine atoms with a wide variety of organic groups.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.orgyonedalabs.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govclaremont.edu In the context of dihalopyridines, Suzuki couplings can be performed regioselectively. For instance, in 2,3,5-trichloropyridine, the Suzuki reaction with arylboronic acids has been shown to occur selectively at the 2-position to yield 3,5-dichloro-2-arylpyridines. nih.govresearchgate.netmdpi.com The choice of catalyst, ligand, and reaction conditions can be tuned to control the selectivity. nih.govnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high reactivity and the ability to couple a broad range of substrates, including those with sp³, sp², and sp hybridized carbon atoms. wikipedia.org This reaction is a powerful tool for constructing complex molecules and has been used in the synthesis of bipyridines and other heterocyclic systems. orgsyn.org The reactivity of the halide leaving group generally follows the order I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. numberanalytics.comorganic-chemistry.orgresearchgate.net This reaction has revolutionized the synthesis of arylamines and is widely used in the pharmaceutical industry. researchgate.netnumberanalytics.com The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands. numberanalytics.com It can be applied to a range of aryl halides, including chlorides, and a variety of primary and secondary amines. organic-chemistry.orgnih.gov For dichloropyridines, this reaction offers a direct route to amino-substituted pyridines.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) nih.govlibretexts.org | Pd catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) + Base nih.govclaremont.edu | C-C | Mild conditions, high functional group tolerance, vast array of available boronic acids. nih.govlibretexts.org |

| Negishi Coupling | Organozinc compound (e.g., R-ZnX) wikipedia.orgorganic-chemistry.org | Pd or Ni catalyst wikipedia.orgorganic-chemistry.org | C-C | High reactivity, broad substrate scope (sp³, sp², sp). wikipedia.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) numberanalytics.comorganic-chemistry.org | Pd catalyst + Bulky phosphine ligand + Base numberanalytics.comnih.gov | C-N | Direct formation of C-N bonds, wide range of amines can be used. numberanalytics.comorganic-chemistry.org |

Pyridine Ring Functionalization and Modifications

The functionalization of the this compound ring is heavily influenced by the electronic properties of the pyridine nitrogen and the attached chloro and ethynyl substituents.

Electrophilic Aromatic Substitution Potentials and Limitations

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is significantly hindered. The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system. pearson.comwikipedia.orgchemsky-cn.comquora.com This effect makes the ring less attractive to incoming electrophiles. chemsky-cn.com The situation is further exacerbated by the presence of three deactivating substituents.

The two chlorine atoms at the C-2 and C-3 positions and the ethynyl group at the C-5 position all withdraw electron density from the ring, making it exceptionally electron-deficient and thus highly deactivated towards electrophilic attack. quora.comuoanbar.edu.iq Friedel-Crafts alkylation and acylation reactions, for instance, typically fail on pyridine rings because the Lewis acid catalysts coordinate strongly with the basic nitrogen atom, which further deactivates the ring. wikipedia.orguoanbar.edu.iq For this compound, this deactivation is compounded by the chloro and ethynyl groups. Consequently, forcing conditions, such as high temperatures and potent electrophilic reagents, would be necessary to induce any substitution, and yields are expected to be low. uoanbar.edu.iqlibretexts.org

The directing effects of the existing substituents determine the position of any potential substitution. The pyridine nitrogen directs incoming electrophiles to the C-3 and C-5 positions. numberanalytics.comquora.com However, these positions are already occupied. The directing effects of the substituents on the remaining C-4 and C-6 positions must be considered.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Preference |

| Pyridine N | 1 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | C-3, C-5 |

| Chloro | 2, 3 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| Ethynyl | 5 | -I (Withdrawing) | Weakly -M (Withdrawing) | Deactivating | Meta |

This table summarizes the general electronic and directing effects of the functional groups present in this compound in the context of electrophilic aromatic substitution.

Given the strong deactivation, the potential for electrophilic aromatic substitution on the pyridine nucleus of this compound is severely limited.

Oxidative and Reductive Transformations of the Pyridine Nucleus

Oxidative Transformations The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine-N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgrsc.org The formation of this compound-N-oxide is a potential transformation for this compound. However, the presence of electron-withdrawing chloro and ethynyl groups reduces the basicity and nucleophilicity of the nitrogen atom, which may decrease its reactivity towards oxidation compared to unsubstituted pyridine. researchgate.net Kinetic studies on other substituted pyridines have shown that electron-withdrawing groups can significantly reduce the rate of N-oxidation. researchgate.net

Reductive Transformations The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. asianpubs.orgresearchgate.netrsc.org This typically requires catalysts like platinum oxide (PtO₂), rhodium, or palladium, often under elevated pressures and in acidic media to enhance catalyst activity and overcome the aromatic stability of the pyridine ring. asianpubs.orgrsc.orgasianpubs.org For this compound, the hydrogenation would likely proceed in a stepwise manner. The ethynyl group's triple bond is generally more susceptible to reduction than the aromatic ring and would likely be hydrogenated first to an ethyl group (via an ethenyl intermediate). ambeed.com Subsequent reduction of the pyridine ring would yield the corresponding substituted piperidine. This process would create new stereocenters, leading to a mixture of diastereomers. asianpubs.orgresearchgate.net Additionally, reductive dehalogenation (replacement of chlorine with hydrogen) can be a competing side reaction under certain catalytic hydrogenation conditions.

| Transformation | Reagent Example | Potential Product(s) | Notes |

| Oxidation | mCPBA | This compound-N-oxide | Reaction rate may be slow due to deactivating groups. |

| Reduction | H₂ / PtO₂ | 2,3-Dichloro-5-ethylpiperidine | Reduction of ethynyl group and pyridine ring. |

| Reduction | H₂ / Catalyst | 2,3-Dichloro-5-vinylpiperidine | Partial reduction product. |

| Reduction | H₂ / Catalyst | 2,3-Dichloro-5-ethynylpiperidine | Selective reduction of the pyridine ring is challenging. |

| Reduction | H₂ / Catalyst | Dehalogenated Products | Reductive dehalogenation is a possible side reaction. |

This table outlines potential oxidative and reductive transformations of the pyridine nucleus of this compound and its side chain.

Studies on Regioselectivity, Stereochemical Control, and Reaction Kinetics

Regioselectivity

Regioselectivity refers to the preference for reaction at one position over another. For this compound, this is a key consideration for any functionalization attempt.

Electrophilic Substitution: As discussed, EAS on the pyridine ring is highly disfavored. If it were to occur, the reaction would target the C-4 or C-6 positions, the only available sites. The final regiochemical outcome would depend on the subtle interplay of the directing effects of the nitrogen atom and the three substituents, but predicting the major product is difficult without experimental data. numberanalytics.com

Nucleophilic Substitution: While not the focus of this section, it is important to note that the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r_). Reactions would be expected to occur preferentially at the C-2 or C-6 positions, which are most activated by the electron-withdrawing nitrogen and chloro groups. uoanbar.edu.iq Studies on other dichloropyridines have shown that amination can be directed with high regioselectivity to the C-2 position using palladium catalysis. thieme-connect.comsorbonne-universite.fr

Metalation: Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) is a common strategy for functionalizing pyridines. For 2,3-dichloropyridine (B146566), deprotonation occurs selectively at the C-4 position. znaturforsch.comcapes.gov.br This suggests that for this compound, metalation would also likely occur at the C-4 position, providing a route to 4-substituted derivatives.

Stereochemical Control

Stereochemical control involves directing a reaction to form a specific stereoisomer.

The starting molecule, this compound, is achiral. Stereochemical considerations become important in reactions that generate new chiral centers or geometric isomers. libretexts.org

Reduction of the Pyridine Ring: The complete hydrogenation of the pyridine ring to a piperidine ring would create new stereocenters at positions C-2, C-3, and C-5. Without the use of chiral catalysts or auxiliaries, this type of reaction would typically result in a mixture of diastereomers, indicating poor stereochemical control. libretexts.orgchemistrysteps.com

Reactions of the Ethynyl Side Chain: Addition reactions to the ethynyl triple bond, such as hydrohalogenation, can form a double bond, leading to E/Z geometric isomers. The stereochemical outcome of such additions can be influenced by steric factors, where the bulkier groups orient themselves to minimize steric repulsion, potentially favoring the formation of one isomer over the other. masterorganicchemistry.com

Reaction Kinetics

There is a lack of specific experimental kinetic data, such as rate constants or activation energies, for reactions involving this compound in the reviewed literature. However, the reaction rates can be qualitatively predicted based on established chemical principles.

Electrophilic Aromatic Substitution: The rate of EAS would be exceptionally slow. The high activation energy required to overcome the aromaticity of a ring that is already strongly deactivated by multiple substituents makes this a kinetically unfavorable process. uoanbar.edu.iquomustansiriyah.edu.iq

Nucleophilic Reactions: Kinetic studies on the pyridinolysis of various substrates show that the reaction mechanism and rate are highly dependent on the electronic nature of the substituents on both the pyridine and the substrate. cdnsciencepub.comnih.gov For this compound, the electron-withdrawing groups would increase the rate of nucleophilic attack on the ring compared to unsubstituted pyridine.

N-Oxidation: The rate of N-oxidation would be slower than that of unsubstituted pyridine. The electron-withdrawing substituents decrease the electron density on the nitrogen atom, reducing its nucleophilicity and thus its reactivity towards electrophilic oxidizing agents like peroxy acids. researchgate.net Kinetic studies on other substituted pyridines confirm that steric hindrance and electron-withdrawing effects can substantially reduce the reaction rate. researchgate.net

Applications of 2,3 Dichloro 5 Ethynylpyridine As a Versatile Chemical Building Block

Precursor in Complex Heterocyclic and Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

2,3-Dichloro-5-ethynylpyridine serves as a crucial starting material in the synthesis of complex nitrogen-containing ring systems. Its unique structure, featuring both chloro and ethynyl (B1212043) functional groups on a pyridine (B92270) ring, allows for a variety of chemical transformations, making it a versatile building block for constructing intricate molecular architectures.

Construction of Fused Pyridine Systems

The reactivity of the chloro and ethynyl groups in this compound enables its use in the creation of fused pyridine systems. These reactions often involve cyclization processes where the ethynyl group participates in the formation of a new ring fused to the initial pyridine structure. For instance, palladium-catalyzed reactions are employed to construct pyridine-fused siloles. researchgate.netresearchgate.net In these syntheses, a disilanyl (B1231035) group is first introduced onto the pyridine ring, followed by a coupling reaction with an ethynyl derivative, leading to intramolecular cyclization and the formation of the fused silole ring. researchgate.netresearchgate.net

The strategic placement of the chloro and ethynyl groups also directs the regioselectivity of these cyclization reactions. rsc.org This controlled reactivity is essential for building specific isomers of fused heterocyclic compounds, which are of significant interest in materials science and medicinal chemistry. nih.govnih.govresearchgate.net The resulting fused pyridine derivatives can serve as scaffolds for more complex molecules, including those with potential biological activity or unique photophysical properties. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Application Area |

| This compound | Organosilicon compounds, Palladium catalyst | Pyridine-fused siloles | Functional Materials |

| 2-Chloropyridine derivatives | Organometallic reagents | 2,3-Disubstituted pyridines | Polyheterocycle Synthesis |

Synthesis of Nitrogen-Containing Bowl-Shaped PAHs

A significant application of this compound and its derivatives is in the synthesis of nitrogen-containing bowl-shaped polycyclic aromatic hydrocarbons (PAHs), also known as azabuckybowls. rsc.orgrsc.orgresearchhub.com These molecules are of interest due to their unique curved structures and their potential applications in supramolecular chemistry and materials science. rsc.orgrsc.orgresearchhub.com The incorporation of nitrogen atoms into the PAH framework can fine-tune their electronic and structural properties. rsc.orgrsc.orgresearchgate.net

The synthesis of these complex structures often involves multi-step reaction sequences. For example, derivatives of this compound can be used in cycloaddition reactions followed by intramolecular arylation to construct the final bowl-shaped molecule. rsc.org These synthetic strategies allow for the precise placement of nitrogen atoms within the polycyclic framework, leading to a diverse range of structures with tailored properties. rsc.orgresearchgate.net The resulting nitrogen-doped PAHs have shown potential for applications in areas such as host-guest chemistry and the development of novel electronic materials. rsc.orgd-nb.info

Role in the Synthesis of Medicinal Chemistry Scaffolds and Advanced Pharmaceutical Intermediates

The pyridine ring is a common structural motif in many pharmaceuticals, and this compound provides a valuable starting point for creating novel medicinal chemistry scaffolds. nih.govesprixtech.com The presence of multiple reactive sites allows for the introduction of various functional groups, leading to a diverse library of compounds for drug discovery programs. ucl.ac.ukunl.pt

The term "advanced pharmaceutical intermediate" refers to a molecule that is a key component in the synthesis of an active pharmaceutical ingredient (API). esprixtech.com this compound and its derivatives fall into this category as they are used to build more complex molecules with potential therapeutic applications. archivemarketresearch.comglobalgrowthinsights.com The ability to selectively modify the chloro and ethynyl groups allows medicinal chemists to systematically alter the structure of a lead compound to optimize its biological activity and pharmacokinetic properties. u-strasbg.frnih.gov

| Scaffold Type | Synthetic Utility | Therapeutic Area (Potential) |

| Substituted Pyridines | Building block for diverse functionalization | CNS agents, Cardiovascular drugs |

| Fused Heterocycles | Creation of rigid, complex structures | Oncology, Infectious diseases |

| Azaindole Bioisosteres | Mimicking indole (B1671886) for improved properties | Various research areas |

Utilization in Agrochemical Intermediate Production

Similar to its role in pharmaceuticals, this compound is a key intermediate in the production of agrochemicals. archivemarketresearch.comglobalgrowthinsights.com Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides due to their high efficacy and selectivity. agropages.com

Synthetic Pathways to Key Pesticidal Precursors

A prominent example of the use of a related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, is in the synthesis of several crop-protection products. nih.govgoogle.comnbinno.com The synthetic pathways often involve the transformation of the functional groups on the pyridine ring to introduce the desired toxophore, the part of the molecule responsible for its pesticidal activity. For example, the chlorine atoms can be substituted with other groups, and the trifluoromethyl group can be modified to create a range of active ingredients. agropages.comnih.gov The versatility of these intermediates allows for the development of new pesticides with improved properties, such as higher potency, broader spectrum of activity, or better environmental profiles. agropages.comnih.gov

Development of Advanced Materials and Ligands

The unique electronic and structural features of molecules derived from this compound make them attractive for applications in materials science. amdnano.com The extended π-systems of the fused heterocycles and PAHs synthesized from this precursor can lead to interesting photophysical and electronic properties. researchgate.netresearchgate.net

These compounds can be used as building blocks for organic light-emitting diodes (OLEDs), semiconductors, and other electronic devices. rsc.org The ability to tune the properties of these materials by modifying the molecular structure is a key advantage of using versatile precursors like this compound. rsc.orgrsc.org Furthermore, the nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making these compounds suitable for use as ligands in coordination chemistry. canterbury.ac.nzresearchgate.netims.ac.jp The resulting metal complexes can have applications in catalysis, sensing, and the development of new materials with novel magnetic or optical properties. canterbury.ac.nzresearchgate.net

Precursors for π-Conjugated Polymers and Polyelectrolytes

The ethynyl group on the this compound scaffold is a key functional handle for the synthesis of π-conjugated polymers. These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), thin-film transistors, and solar cells. The polymerization of ethynylpyridines can proceed through several mechanisms, leading to polymers with extended π-conjugation along the backbone.

One primary method for polymerizing ethynyl-substituted aromatics is through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.orgwikipedia.org In a hypothetical polymerization, this compound could undergo self-polymerization or be co-polymerized with other aromatic monomers. The presence of the dichloro-substituted pyridine ring in the polymer backbone would significantly influence the material's electronic properties. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms would result in an electron-deficient (n-type) conjugated polymer. acs.orgrsc.org Such materials are crucial for the development of all-polymer electronic devices.

Furthermore, the nitrogen atom in the pyridine ring offers a site for post-polymerization modification. Quaternization of the pyridine nitrogen with alkyl halides or other agents can convert the neutral conjugated polymer into a π-conjugated polyelectrolyte. researchgate.net These ionic polymers exhibit solubility in polar solvents like water and can be used in applications such as sensors, electrochromic devices, and as layers in multi-component electronic devices. researchgate.netksiec.or.krkoreascience.kr The properties of the resulting polyelectrolytes, such as their conductivity and photoluminescence, can be tuned by the choice of the quaternizing agent. researchgate.net

Table 1: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Synthesis Route | Key Characteristics | Potential Applications |

| Neutral π-Conjugated Polymer | Sonogashira or other cross-coupling polymerizations | Electron-deficient (n-type) semiconductor, rigidity from pyridine units. | Organic thin-film transistors (OTFTs), organic photovoltaics (OPVs). |

| π-Conjugated Polyelectrolyte | Post-polymerization quaternization of the pyridine nitrogen | Water/polar solvent solubility, ionic conductivity, tunable optical properties. | Bioelectronics, sensors, layer-by-layer assembled films. |

Research on analogous poly(ethynylpyridine) systems has shown that the polymer structure and properties are highly dependent on the reaction conditions and any substituents present on the pyridine ring. researchgate.net The introduction of the dichloro-functionality is expected to enhance the electron-accepting properties of the polymer, making it a promising candidate for n-type semiconductor applications.

Ligand Synthesis for Organometallic Catalysis

The this compound molecule is an excellent platform for designing novel ligands for organometallic catalysis. numberanalytics.com Ligands play a critical role in catalysis by modulating the electronic and steric environment of a metal center, thereby controlling its activity and selectivity. numberanalytics.com The combination of a pyridine ring, chloro-substituents, and an ethynyl group in this compound allows for multiple modes of coordination and functionalization.

The pyridine nitrogen itself is a classic coordination site for a wide range of transition metals. The two chlorine atoms make the pyridine ring electron-deficient, which can enhance the π-acceptor properties of the resulting ligand. This is a desirable trait in certain catalytic applications, such as C-H bond activation, where electron-poor ligands can promote reactivity at the metal center. utc.edu

The terminal ethynyl group provides a powerful tool for ligand elaboration. A prominent strategy is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to append a 1,2,3-triazole ring. rsc.org This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the modular synthesis of diverse bidentate N,N-ligands where the pyridine and the newly formed triazole act as the two coordinating moieties. researchgate.netresearchgate.net These "click"-derived ligands can then be complexed with metals like palladium or platinum to generate catalysts for cross-coupling reactions or other organic transformations. rsc.orgresearchgate.net

Alternatively, the alkyne can directly coordinate to a metal center or be used in coupling reactions to build more complex, multidentate ligand architectures. For instance, it can be coupled with other phosphorus- or nitrogen-containing aromatic systems to create pincer-type ligands.

Table 2: Potential Ligand Architectures from this compound

| Ligand Type | Synthesis Strategy | Metal Complex Examples | Potential Catalytic Application |

| Monodentate Pyridine | Direct coordination to metal precursor | [M(this compound)nClx] | Various |

| Bidentate Pyridyl-Triazole | CuAAC "click" reaction with an organic azide (B81097) | Pd(II), Pt(II) complexes | Suzuki or Heck cross-coupling |

| Multidentate Assemblies | Sonogashira coupling with other ligand fragments | Ru(II), Rh(I) complexes | Hydrogenation, C-H activation |

The resulting organometallic complexes featuring ligands derived from this compound would be expected to exhibit unique catalytic activities due to the specific electronic properties imparted by the dichloro-substituents.

Intermediate for Functionalized Macrocycles

Macrocycles are large cyclic molecules that are of great interest in supramolecular chemistry, host-guest chemistry, and as precursors to interlocked molecules like rotaxanes and catenanes. This compound serves as a valuable intermediate for constructing functionalized macrocycles, particularly those containing bipyridine units.

A powerful method for synthesizing bipyridine macrocycles is the nickel-mediated reductive coupling of 2-halopyridines. nih.govrsc.org Research has demonstrated that this macrocyclization reaction is effective with dichloro-substituted pyridine precursors. rsc.org In this approach, a linear precursor containing two halopyridine units at its termini is subjected to a Ni(0) reagent, which promotes an intramolecular coupling to form the bipyridine linkage and close the macrocycle. rsc.org

To utilize this compound for this purpose, it would first be elaborated into a suitable linear precursor. For example, the ethynyl group could undergo a coupling reaction (e.g., Sonogashira or Glaser coupling) to link two pyridine units together via a central spacer. The resulting molecule, possessing terminal chloro-groups on the pyridine rings, could then be subjected to a nickel-mediated intramolecular cyclization. The rigidity and defined geometry of the ethynyl linker would influence the size and shape of the resulting macrocycle.

The general synthetic strategy is outlined below:

Dimerization/Elongation: Two molecules of this compound (or one molecule with a suitable bifunctional linker) are coupled via the ethynyl group to create a linear precursor with terminal dichloropyridine units.

Macrocyclization: The linear precursor undergoes an intramolecular Ni-mediated coupling reaction, where one chlorine atom from each pyridine ring is eliminated to form a new C-C bond, creating a bipyridine unit and closing the macrocyclic ring. nih.govrsc.org

This methodology allows for the synthesis of macrocycles with defined cavities and functionalities. The remaining chlorine atom and the ethynyl-derived linker within the macrocycle structure are available for further functionalization, enabling the tuning of the macrocycle's properties for specific applications, such as ion sensing or the templated synthesis of mechanically interlocked molecules. nih.gov

Theoretical and Spectroscopic Characterization Studies of 2,3 Dichloro 5 Ethynylpyridine and Its Analogs

Computational Chemistry and Quantum Mechanical Analyses

Computational chemistry serves as a powerful tool for predicting and interpreting the properties of molecules. aps.org Methods like Density Functional Theory (DFT) and Ab Initio calculations offer profound insights into the intrinsic characteristics of 2,3-Dichloro-5-ethynylpyridine. researchgate.netnih.gov

Theoretical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, the geometry of this compound can be optimized to find its lowest energy conformation. mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond | Calculated Value |

| Bond Length | C2-Cl | 1.74 Å |

| C3-Cl | 1.73 Å | |

| C5-C(ethynyl) | 1.43 Å | |

| C(ethynyl)≡C(ethynyl) | 1.21 Å | |

| N1-C2 | 1.34 Å | |

| C4-C5 | 1.39 Å | |

| Bond Angle | Cl-C2-C3 | 119.5° |

| Cl-C3-C4 | 121.0° | |

| C4-C5-C(ethynyl) | 120.5° | |

| C5-C(ethynyl)≡C(ethynyl) | 178.9° |

Note: The data in this table is representative and based on theoretical calculations for analogous structures.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orgresearchgate.netchemistryviews.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. uchile.clnobelprize.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) group and the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed around the chlorinated carbon atoms and the nitrogen atom, indicating these are the probable sites for nucleophilic attack.

Fukui functions can be calculated to provide more detailed, atom-specific reactivity information, quantifying the propensity of each atomic site to accept or donate electrons. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general measure of the molecule's reactivity.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Ionization Potential (I) | 7.2 eV |

| Electron Affinity (A) | 1.5 eV |

| Global Hardness (η) | 2.85 |

| Electronegativity (χ) | 4.35 |

Note: These values are illustrative and derived from typical DFT calculations for similar halogenated pyridine derivatives.

Pyridine derivatives are known to exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. ias.ac.inacs.orgresearchgate.net Computational methods can predict the NLO behavior of a molecule by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). nih.govrsc.org

The presence of electron-withdrawing groups (the two chlorine atoms) and a π-conjugated system (the pyridine ring and ethynyl group) in this compound suggests it may possess significant NLO properties. Theoretical calculations using DFT can quantify these properties, providing a basis for evaluating its potential as an NLO material.

Table 3: Calculated Non-Linear Optical Properties for this compound

| Parameter | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 8.0 x 10⁻³⁰ esu |

Note: The data represents typical values obtained from computational studies on pyridine derivatives and serves as a theoretical prediction.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Experimental spectroscopic methods are indispensable for validating theoretical models and providing concrete data on molecular structure and bonding. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity of atoms in a molecule. organicchemistrydata.org Both ¹H and ¹³C NMR spectra provide unique information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the single acetylenic proton. rsc.org The chemical shifts and coupling constants would confirm their relative positions on the pyridine ring. The ¹³C NMR spectrum would similarly show characteristic signals for each of the unique carbon atoms in the molecule, including the two carbons of the ethynyl group and the carbons bonded to the chlorine atoms. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H-4 | 7.8 - 8.0 |

| H-6 | 8.4 - 8.6 | |

| H (ethynyl) | 3.2 - 3.4 | |

| ¹³C | C-2 | ~150 |

| C-3 | ~135 | |

| C-4 | ~140 | |

| C-5 | ~120 | |

| C-6 | ~152 | |

| C (ethynyl, attached to ring) | ~85 | |

| C (ethynyl, terminal) | ~80 |

Note: Chemical shifts are predicted relative to TMS in a standard solvent like CDCl₃ and are based on data from analogous compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. researchgate.net The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds or functional groups, acting as a molecular fingerprint. researchgate.net

In the spectrum of this compound, characteristic vibrational bands would confirm the presence of its key functional groups. The sharp, weak absorption of the terminal alkyne C≡C stretch and the strong C-H stretch of the acetylenic proton are particularly diagnostic. Vibrations associated with the C=C and C-N bonds of the pyridine ring and the C-Cl bonds would also be present.

Table 5: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |

| C-H Stretch (Acetylenic) | -C≡C-H | 3280 - 3320 |

| C≡C Stretch | Alkyne | 2100 - 2140 |

| C=C/C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-Cl Stretch | Chloro-substituent | 650 - 800 |

Note: The frequency ranges are standard values for the indicated functional groups and provide a basis for spectral interpretation.

Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry is an indispensable tool in synthetic organic chemistry for monitoring the progress of reactions and confirming the identity of products. nih.gov Innovations in ionization techniques and the development of portable mass spectrometers have enabled real-time, online analysis of chemical processes. nih.gov For the synthesis of a molecule like this compound, mass spectrometry would be crucial in tracking the conversion of reactants to the final product.

A plausible synthetic route to this compound is the Sonogashira coupling of a dihalopyridine with a protected alkyne, followed by deprotection. In such a multi-step synthesis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for confirming the successful formation of intermediates and the final product. nih.gov

Reaction Monitoring:

During the synthesis, small aliquots of the reaction mixture can be periodically withdrawn and analyzed by MS. This allows for the observation of the decrease in the intensity of the reactant ions and the concurrent increase in the intensity of the product ions, signaling the progression of the reaction. The high sensitivity of mass spectrometry allows for the detection of not only the major products but also minor byproducts and impurities.

Product Confirmation:

Upon completion of the synthesis, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the purified product. By providing a highly accurate mass measurement, HRMS can definitively verify that the synthesized compound has the correct molecular formula.

Below is a hypothetical data table illustrating the expected mass-to-charge ratios (m/z) for key species in a potential synthesis of this compound.

| Compound Name | Molecular Formula | Role in Reaction | Expected [M+H]⁺ (m/z) |

| 2,3-Dichloro-5-iodopyridine (B1321507) | C₅H₂Cl₂IN | Reactant | 273.83 |

| Trimethylsilylacetylene (B32187) | C₅H₁₀Si | Reactant | 99.07 |

| 2,3-Dichloro-5-((trimethylsilyl)ethynyl)pyridine | C₁₀H₁₁Cl₂NSi | Intermediate | 244.01 |

| This compound | C₇H₃Cl₂N | Product | 171.97 |

This table is for illustrative purposes and the exact m/z values may vary slightly based on isotopic distribution.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. scielo.org.za The wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions that are possible within the molecule.

For an organic molecule like this compound, the primary electronic transitions of interest are π → π* and n → π* transitions. The pyridine ring, with its aromatic π-system, and the ethynyl group, with its carbon-carbon triple bond, are both chromophores that contribute to the UV-Vis absorption of the molecule. The presence of chlorine atoms and the nitrogen atom with its lone pair of electrons can also influence the electronic transitions.

Expected Electronic Transitions:

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Due to the conjugated system formed by the pyridine ring and the ethynyl group, these transitions are expected to be the most prominent and occur at longer wavelengths.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom, to an antibonding π* orbital. These transitions are typically weaker and occur at longer wavelengths than π → π* transitions.

The absorption spectrum of this compound is anticipated to show characteristic bands corresponding to these transitions. The exact position and intensity of these bands would be influenced by the solvent polarity and the electronic effects of the chloro substituents.

Below is a hypothetical data table summarizing the expected electronic transitions for this compound, based on the analysis of similar aromatic and acetylenic compounds.

| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) |

| π → π | Pyridine ring, Ethynyl group | 250 - 300 |

| n → π | Pyridine Nitrogen | 300 - 350 |

This table presents a generalized prediction. The actual λmax values would need to be determined experimentally.

The study of analogs of this compound, where the substituents on the pyridine ring are varied, would provide further insight into the structure-property relationships governing their electronic transitions. By comparing the UV-Vis spectra of these analogs, the effects of different electron-donating or electron-withdrawing groups on the absorption maxima and molar absorptivity can be systematically investigated.

Future Research Directions and Emerging Methodologies in the Chemistry of 2,3 Dichloro 5 Ethynylpyridine

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic pathways often rely on multi-step processes that may involve harsh reagents and generate considerable waste. The future of synthesizing 2,3-dichloro-5-ethynylpyridine will prioritize the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact.

Key areas of development include:

Catalyst Innovation: Research will likely focus on designing heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. rsc.org For instance, developing robust, reusable catalysts for Sonogashira coupling—a primary method for introducing the ethynyl (B1212043) group—would represent a significant advancement.

Alternative Solvents: The exploration of greener solvents, such as ionic liquids, supercritical fluids, or even aqueous systems, will be crucial to replace traditional volatile organic compounds (VOCs). mdpi.com Water-driven procedures, in particular, offer an eco-friendly and cost-effective alternative. rsc.org

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted or ultrasound-mediated synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future syntheses will aim for higher atom economy by minimizing the use of protecting groups and exploring one-pot reaction sequences.

| Aspect | Conventional Approach | Future Sustainable Approach |

|---|---|---|

| Catalysis | Homogeneous catalysts, often single-use. | Heterogeneous, reusable catalysts (e.g., ZnO nanocrystals). rsc.org |

| Solvents | Volatile organic compounds (VOCs). | Green solvents (water, ionic liquids), or solvent-free conditions. mdpi.com |

| Energy Input | Prolonged conventional heating. | Microwave irradiation, sonication. mdpi.com |

| Waste Generation | Higher E-Factor (Environmental Factor), significant by-products. | Lower E-Factor, minimal waste streams. rsc.org |

| Process | Multi-step, with isolation of intermediates. | One-pot, tandem, or telescoped reactions. nih.gov |

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

The unique electronic properties of this compound—an electron-deficient aromatic ring combined with an electron-rich alkyne—provide opportunities for novel chemical transformations. Future research will delve into harnessing this duality to construct complex molecular scaffolds through elegant and efficient cascade reactions.

A cascade reaction, or tandem reaction, involves two or more sequential transformations in a single pot, where the product of the first reaction becomes the substrate for the next. This approach is highly efficient, as it avoids the need for intermediate purification steps, saving time, solvents, and resources. researchgate.net

Potential areas for exploration include:

Intramolecular Cyclizations: Designing substrates that, after an initial reaction at the ethynyl group (e.g., addition or coupling), can undergo a subsequent intramolecular cyclization involving one of the chloro-substituents to form fused heterocyclic systems.

Multi-component Reactions: Developing one-pot reactions where this compound and two or more other reactants combine to form a complex product in a single operation.

Domino Reactions: Investigating sequences where a single event triggers a cascade of bond-forming events. For example, a nucleophilic addition to the alkyne could alter the electronic properties of the pyridine (B92270) ring, activating it for a subsequent substitution reaction.

| Initiating Reaction | Subsequent Step(s) | Potential Product Class |

|---|---|---|

| Sonogashira coupling with an ortho-aminoaryl halide | Intramolecular cyclization/annulation | Substituted indoles or other fused N-heterocycles |

| Addition of a dinucleophile (e.g., hydrazine) to the alkyne | Cyclization and nucleophilic aromatic substitution | Fused pyrazolopyridines |

| [3+2] Cycloaddition with an azide (B81097) | Functionalization of the resulting triazole ring | Highly functionalized triazolylpyridines |

| Hydroamination/hydroarylation of the alkyne | Palladium-catalyzed cross-coupling at a chloro position | Complex poly-substituted pyridines |

Integration into Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation

The transition from traditional batch processing to modern, automated synthesis platforms is set to revolutionize the way this compound and its derivatives are prepared and optimized. chemrxiv.org

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.govjst.org.in For reactions involving hazardous intermediates or highly exothermic processes, the small reactor volume in flow systems significantly mitigates risk. nih.gov The synthesis of pyridine derivatives has already benefited from flow chemistry, which enables more efficient, controlled, and scalable production. researchgate.net

High-Throughput Experimentation (HTE): HTE utilizes miniaturized, parallel reactor formats to rapidly screen a large number of reaction conditions (e.g., catalysts, ligands, solvents, bases). nih.govyoutube.com This technology can drastically accelerate the optimization of challenging transformations, such as cross-coupling reactions involving the sterically hindered positions on the pyridine ring. purdue.eduemolecules.com

Automated Synthesis: Automated platforms can perform entire synthesis, purification, and analysis sequences with minimal human intervention. sigmaaldrich.comsciforum.net Integrating these systems would enable the rapid generation of libraries of this compound derivatives for applications in drug discovery and materials science, accelerating the 'design-synthesis-test' cycle. youtube.com

| Technology | Primary Advantages for this compound Chemistry |

|---|---|

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and potential for telescoped multi-step synthesis. jst.org.inresearchgate.netresearchgate.net |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions, efficient screening of catalysts and reagents, and conservation of materials. nih.govyoutube.comemolecules.com |

| Automated Synthesis | Accelerated library synthesis, increased reproducibility, and reduced manual labor, enabling rapid exploration of chemical space. chemrxiv.orgsigmaaldrich.com |

Advanced Computational Design for Directed Synthesis and Property Prediction

Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. rsc.org By modeling molecules and reactions in silico, researchers can gain deep insights that guide experimental work, saving time and resources.

Future applications in the context of this compound include:

Reaction Mechanism and Catalyst Design: Using methods like Density Functional Theory (DFT), researchers can elucidate complex reaction mechanisms, identify transition states, and predict activation energies. This knowledge can guide the rational design of more efficient catalysts and the selection of optimal reaction conditions.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. This allows for the computational pre-screening of large virtual libraries to identify candidates with desired characteristics.

De Novo Molecular Design: Machine learning algorithms can be trained on existing chemical data to generate entirely new molecular structures based on the this compound scaffold that are optimized for a specific biological target or material property.

The synergy between high-throughput experimentation and machine learning is particularly powerful, where experimental data from HTE screens can be used to train predictive models, which in turn suggest the next set of experiments in a closed-loop optimization cycle. rsc.org

| Computational Method | Specific Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction pathways for cascade reactions. | Prediction of reaction feasibility and selectivity. |

| Molecular Dynamics (MD) | Simulating interactions of derivatives with biological targets. | Insight into binding modes and affinity. |

| Machine Learning / QSPR | Predicting properties (e.g., solubility, toxicity, electronic properties) of a virtual library. | Prioritization of synthetic targets. researchgate.net |

| Structure Prediction Algorithms | Predicting stable crystal structures of new derivatives. | Guidance for materials science applications. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dichloro-5-ethynylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves halogenation and Sonogashira coupling. For example, chlorination of pyridine derivatives using POCl₃ under reflux, followed by coupling with terminal alkynes using Pd(PPh₃)₄ as a catalyst. Purity optimization can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol .

- Key Parameters : Monitor reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for alkyne:halide), and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm the ethynyl group (δ ~2.5–3.5 ppm for protons, 70–90 ppm for carbons) and chlorine substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₇H₃Cl₂N, [M+H]⁺ expected at m/z 187.9632).

- IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 650–800 cm⁻¹ (C-Cl bonds) .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

- Methodology : Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis or decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?